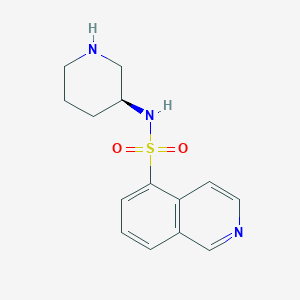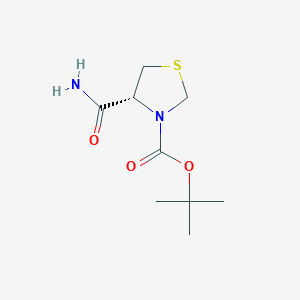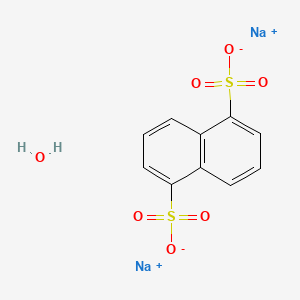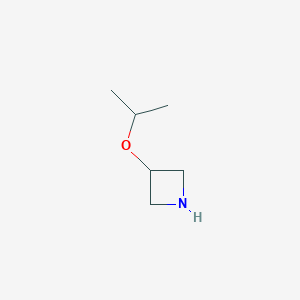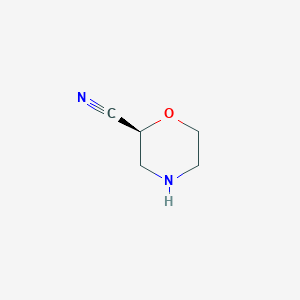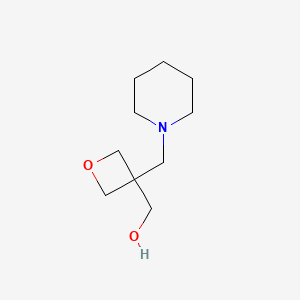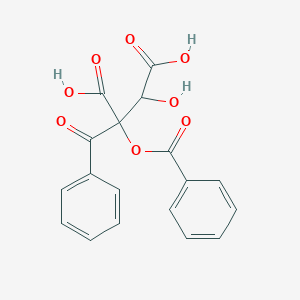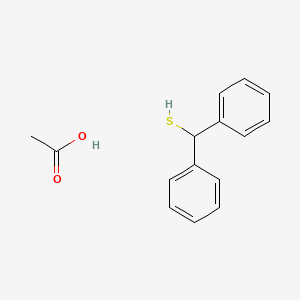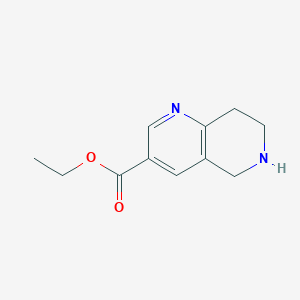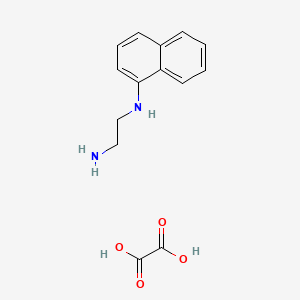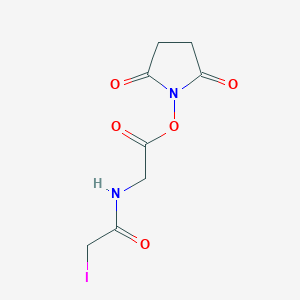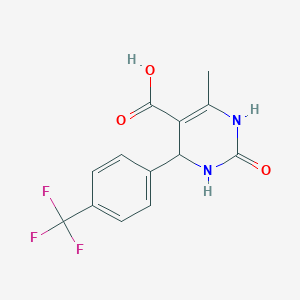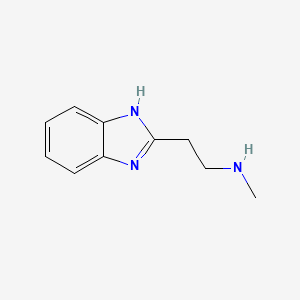
2-(1H-Benzimidazol-2-YL)-N-méthyléthanamine
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-YL)-N-methylethanamine is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic compounds Benzimidazoles are characterized by a fused structure of benzene and imidazole rings
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-YL)-N-methylethanamine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs.
Medicine: The compound has shown potential in the treatment of various diseases, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine are parasites, specifically the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .
Mode of Action
2-(1H-Benzimidazol-2-YL)-N-methylethanamine interacts with its targets by modulating the polymerization of tubulin . This interaction disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . It reacts with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Similar compounds, such as carbendazim, have been shown to be primarily eliminated through the urine
Result of Action
The result of the action of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine is the death of the parasitic larvae . In addition, the compound has antioxidant properties, acting as an effective radical scavenger .
Action Environment
The action, efficacy, and stability of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can be influenced by various environmental factors. For instance, the compound’s ability to detect phosgene, a toxic gas, can be affected by the presence of the gas in the solution and gas phase
Analyse Biochimique
Biochemical Properties
2-(1H-Benzimidazol-2-YL)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazones, which are known for their antioxidant and radical scavenging properties . These interactions are crucial as they can influence the compound’s efficacy in biochemical applications.
Cellular Effects
The effects of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including 2-(1H-Benzimidazol-2-YL)-N-methylethanamine, can disrupt microtubule formation in cells, leading to significant changes in cellular activities .
Molecular Mechanism
At the molecular level, 2-(1H-Benzimidazol-2-YL)-N-methylethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit tubulin polymerization, which is crucial for maintaining cell structure and function . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For instance, benzimidazole derivatives have been shown to cause cytotoxicity in glioblastoma cells at specific concentrations .
Metabolic Pathways
2-(1H-Benzimidazol-2-YL)-N-methylethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas .
Subcellular Localization
The subcellular localization of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
2-(1H-Benzimidazol-2-YL)-N-methylethanamine is similar to other benzimidazole derivatives, such as 2-(1H-Benzimidazol-2-YL)benzenethiol and 1H-Benzimidazol-2-yl derivatives. its unique structural features, such as the presence of the methylethanamine group, distinguish it from other compounds in the benzimidazole family. These structural differences can lead to variations in biological activity and chemical reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSYTFOKMFEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


